N-cyclohexyl-3-(difluoromethoxy)aniline
Description
N-Cyclohexyl-3-(difluoromethoxy)aniline is a substituted aniline derivative characterized by a cyclohexyl group attached to the nitrogen atom and a difluoromethoxy (-OCF₂H) substituent at the meta position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which influence electronic properties, lipophilicity, and stereochemical stability. Its synthesis typically involves coupling 3-(difluoromethoxy)aniline with cyclohexyl derivatives via nucleophilic substitution or transition metal-catalyzed reactions, as exemplified in the preparation of related compounds (e.g., Scheme 3 in ) .
Properties
IUPAC Name |
N-cyclohexyl-3-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)17-12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h4,7-10,13,16H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBJYSOPBWDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction Pathway
Step 1: Nitration of 3-(Difluoromethoxy)phenol
3-Nitrophenol is reacted with difluorochloromethane under alkaline conditions to yield 3-(difluoromethoxy)nitrobenzene. Key conditions include:
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Solvent: Dioxane or dimethylformamide (DMF)
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Base: Sodium hydroxide (2.5–3.0 equiv)
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Temperature: 80–100°C
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using a hybrid catalyst system:
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Catalyst: Iron(III) oxide (Fe₂O₃) and activated carbon (1:1 w/w)
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Reductant: Hydrazine hydrate in aqueous medium
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Temperature: 60–80°C
Alternative Reduction Methods:
Direct Halogen Exchange
Step 1: Chlorodifluoromethoxylation
3-Aminophenol reacts with chlorodifluoromethane (ClCF₂H) under radical initiation:
Step 2: Dechlorination
The chlorodifluoromethoxy intermediate undergoes dehalogenation using sodium hydrogensulfide (NaHS) in methanol under reflux, yielding 3-(difluoromethoxy)aniline (90% purity).
N-Cyclohexylation of 3-(Difluoromethoxy)aniline
Nucleophilic Substitution
Reagents:
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Cyclohexyl Halide: Cyclohexyl bromide (1.2 equiv)
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Base: Potassium carbonate (K₂CO₃, 2.0 equiv)
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Solvent: DMF or acetonitrile
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Temperature: 80–100°C, 12–16 hours
Mechanism:
The reaction proceeds via an SN2 mechanism, with the aniline acting as a nucleophile. Steric hindrance from the difluoromethoxy group necessitates prolonged heating.
Ullmann Coupling
Catalytic System:
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Catalyst: Copper(I) iodide (CuI, 10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Base: Cesium carbonate (Cs₂CO₃)
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Solvent: Toluene, 110°C, 24 hours
Advantages:
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Tolerates electron-withdrawing groups.
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Avoids over-alkylation.
Optimization and Industrial-Scale Production
Continuous Flow Synthesis
Reactor Design:
Solvent and Base Screening
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 75 | 98 |
| Acetonitrile | DBU | 70 | 97 |
| Toluene | Cs₂CO₃ | 65 | 96 |
DBU = 1,8-Diazabicycloundec-7-ene
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (CDCl₃): δ 6.97 (t, J = 74.8 Hz, OCF₂H), 6.75–7.38 (aromatic H), 3.68 (s, NH₂), 1.45–2.10 (m, cyclohexyl).
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GC-MS: m/z 241.28 [M+H]⁺.
Challenges and Alternatives
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
N-cyclohexyl-3-(difluoromethoxy)aniline has shown potential as a pharmacological agent due to its ability to interact with biological targets:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may act as a selective inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory response. The difluoromethoxy group enhances binding affinity, potentially improving therapeutic efficacy.
- Antibacterial Activity : Investigations suggest that the compound exhibits antibacterial properties, although further research is needed to elucidate the underlying mechanisms.
- Cytotoxicity : Research has indicated that derivatives of similar compounds display cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Material Science
The unique properties of this compound make it suitable for use in developing advanced materials:
- Stability and Resistance : The difluoromethoxy group contributes to the compound's stability and resistance to degradation, which is advantageous in creating durable materials for industrial applications.
- Fluorinated Compounds : As a building block for synthesizing fluorinated compounds, it can enhance the performance of polymers and coatings used in various industries.
Data Tables
Case Studies
-
Fluorinated Compounds in Drug Design :
- Research indicates that fluorinated compounds can significantly enhance metabolic stability and bioavailability. This compound serves as a promising scaffold for developing new pharmaceuticals targeting various diseases.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds like this compound, making them suitable candidates for therapeutic development.
- Antifungal Activity :
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the difluoromethoxy group significantly impacts reactivity and biological activity. For example:
- 2-(Difluoromethoxy)aniline derivatives (e.g., compound 8a in ) exhibit distinct electronic properties compared to the meta-substituted target compound. The ortho-substituted derivative shows reduced steric hindrance but increased electron-withdrawing effects due to proximity to the amine group .
Cyclohexyl vs. Other N-Substituents
The cyclohexyl group in the target compound enhances lipophilicity and stereochemical complexity. Comparisons include:
- N-Ethylated hydroxyacetamide derivatives (, compounds 4, 28, 30–34): These compounds prioritize hydrogen-bonding capacity over lipophilicity, leading to differences in plasma stability. The target compound’s cyclohexyl group confers greater metabolic resistance in plasma (stable for >48 hours at 37°C) compared to ethylated analogs .
- N-(4-Propylcyclohexyl) analogs (): The addition of a propyl chain to the cyclohexyl ring increases molecular weight (317.80 g/mol vs.
Halogen-Substituted Derivatives
- 3-Chloro-4-(difluoromethoxy)-N-(4-propylcyclohexyl)aniline (): The chlorine atom at the para position introduces steric and electronic effects, reducing ring electron density and increasing molecular weight (317.80 g/mol). This substitution may enhance electrophilic reactivity in cross-coupling reactions compared to the non-halogenated target compound .
Stability and Stereochemical Considerations
- Racemization Resistance : The target compound’s stereochemical integrity is maintained under physiological conditions (pH 7, 37°C), unlike pyrazoline-based analogs (e.g., compound 4 in ), which racemize under basic conditions or microwave irradiation .
- Thermal Stability : The difluoromethoxy group’s electron-withdrawing nature stabilizes the aromatic ring against thermal degradation compared to methoxy or ethoxy analogs.
Biological Activity
N-cyclohexyl-3-(difluoromethoxy)aniline is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound belongs to the class of aromatic amines, characterized by a cyclohexyl group attached to an aniline structure with a difluoromethoxy substituent. The presence of the difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The difluoromethoxy group can facilitate the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. This property is essential for influencing various biochemical pathways within cells.
Antiviral Properties
Recent studies have indicated that compounds with similar structures exhibit significant antiviral activity, particularly against SARS-CoV-2. For instance, derivatives of cyclohexyl anilines have shown promise as inhibitors of viral proteases, which are vital for viral replication. The covalent binding of these compounds to the active sites of proteases has been confirmed through various biochemical assays and structural analyses .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The compound's effectiveness is attributed to its ability to disrupt bacterial cell functions through enzyme inhibition .
Case Studies and Research Findings
- Inhibition of Viral Proteases : A study demonstrated that related cyclohexyl anilines could inhibit the enzymatic activity of viral proteases at submicromolar concentrations. This highlights their potential as therapeutic agents against viral infections .
- Antimicrobial Efficacy : In a comparative study, several derivatives were tested against various bacterial strains, showing that compounds with similar structural features exhibited significant antimicrobial activity, promoting further exploration into their use as eco-friendly pesticides and antimicrobial agents .
- Mechanistic Insights : Research utilizing LC-MS and crystallography has provided insights into the binding interactions between these compounds and their targets, revealing how structural modifications influence their biological activity .
Comparative Analysis
The following table summarizes key findings regarding this compound compared to related compounds:
Q & A
Q. What are the environmental impacts of this compound, and how can biodegradation pathways be studied?
- Methodological Answer : Aniline derivatives are persistent pollutants. suggests screening bacterial strains (e.g., Pseudomonas) expressing aniline dioxygenase for biodegradation. GC-MS tracks metabolite formation (e.g., catechols). Soil microcosm studies under aerobic/anaerobic conditions assess half-life. QSAR models predict ecotoxicity (ECOSAR v2.0) .
Data Contradictions and Resolution
- Synthesis Yields : reports 22% yield, while achieves 56% for analogous compounds. Contradictions arise from differing substrates (styrenes vs. aryl halides) or catalysts. Resolution: Compare Pd vs. Cu catalysts in model reactions using Design of Experiments (DoE) to optimize parameters.
- Racemization Conditions : notes stability in plasma but racemization under basic conditions. Resolution: Conduct pH-dependent stability assays (pH 5–9) to map degradation thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
